molecular formula C34H45BrN4O4 B8087094 Tazemetostat氢溴酸盐 CAS No. 1467052-77-2

Tazemetostat氢溴酸盐

货号 B8087094
CAS 编号: 1467052-77-2
分子量: 653.6 g/mol
InChI 键: UQRICAQPWZSJNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tazemetostat Hydrobromide is the hydrobromide salt form of tazemetostat, an orally available, small molecule selective and S-adenosyl methionine (SAM) competitive inhibitor of histone methyl transferase EZH2, with potential antineoplastic activity. Upon oral administration, tazemetostat selectively inhibits the activity of both wild-type and mutated forms of EZH2. Inhibition of EZH2 specifically prevents the methylation of histone H3 lysine 27 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways and results in decreased tumor cell proliferation in EZH2 mutated cancer cells. EZH2, which belongs to the class of histone methyltransferases (HMTs), is overexpressed or mutated in a variety of cancer cells and plays a key role in tumor cell proliferation.

科学研究应用

  1. 滑膜肉瘤和其他肿瘤的治疗:Tazemetostat已在美国获得加速批准,用于治疗不适合完全切除的局部晚期或转移性滑膜肉瘤的成年人和青少年。它还在开发中,用于治疗弥漫性大B细胞淋巴瘤和间皮瘤(Hoy,2020)

  2. B细胞非霍奇金淋巴瘤和实体瘤的临床活性:一项1期研究表明,Tazemetostat对难治性B细胞非霍奇金淋巴瘤和晚期实体瘤(包括滑膜肉瘤)患者具有良好的安全性概况和抗肿瘤活性(Italiano等人,2018)

  3. 滤泡性淋巴瘤的第一个表观遗传疗法:Tazemetostat代表了第一个被批准用于治疗滤泡性淋巴瘤的表观遗传疗法,抑制EZH2组蛋白甲基转移酶活性(Morin、Arthur和Assouline,2021)

  4. 复发或难治性B细胞淋巴瘤的日本患者的1期研究:一项针对复发或难治性B细胞淋巴瘤的日本患者的研究评估了Tazemetostat的耐受性、安全性、药代动力学和初步抗肿瘤活性(Munakata等人,2021)

  5. Tazemetostat作为滑膜肉瘤的表观遗传疗法:这种疗法以靶向EZH2(PRC2转录沉默复合物的关键组成部分)而著称。它对SWI/SNF染色质重塑复合物亚基突变的肿瘤有效,包括滑膜肉瘤(Rothbart和Baylin,2020)

  6. 批准用于治疗滑膜肉瘤:Tazemetostat被FDA批准用于治疗滑膜肉瘤,在II期试验中显示出15%的患者有反应(癌症发现,2020)

  7. EZH2突变阳性B细胞淋巴瘤的日本患者的II期研究:Tazemetostat在复发或难治性EZH2突变阳性滤泡性淋巴瘤的日本患者中显示出有希望的疗效,安全性概况可控(Izutsu等人,2021)

  8. 儿科肿瘤建模:基于生理学的药代动力学模型支持对患有INI1缺陷型肿瘤的儿科患者进行Tazemetostat的临床研究(Rioux等人,2015)

  9. 晚期滑膜肉瘤的活性:Tazemetostat在晚期滑膜肉瘤患者中表现出耐受性和临床活性,其特点是INI1/SMARCB1缺失(Gounder等人,2020)

  10. EZH2–EED相互作用抑制剂和EED结合剂:这篇综述从药学化学家的角度讨论了PRC2调节剂(包括Tazemetostat)的开发和生物活性(Tomassi等人,2021)

属性

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRICAQPWZSJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027715
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1467052-75-0
Record name Tazemetostat hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZEMETOSTAT HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazemetostat hydrobromide
Reactant of Route 2
Reactant of Route 2
Tazemetostat hydrobromide
Reactant of Route 3
Reactant of Route 3
Tazemetostat hydrobromide
Reactant of Route 4
Reactant of Route 4
Tazemetostat hydrobromide
Reactant of Route 5
Reactant of Route 5
Tazemetostat hydrobromide
Reactant of Route 6
Reactant of Route 6
Tazemetostat hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。